molecular formula C17H20N2O3 B13691880 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde

1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde

Cat. No.: B13691880
M. Wt: 300.35 g/mol
InChI Key: RSDAQSBGKWQYQZ-UHFFFAOYSA-N
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Description

1-(4-(2,6-Dioxopiperidin-3-yl)phenyl)piperidine-4-carbaldehyde (CAS 2736511-32-1) is a high-purity chemical building block of significant value in medicinal chemistry and cancer research, particularly in the rapidly advancing field of Proteolysis-Targeting Chimeras (PROTACs) . This compound features a piperidine-4-carbaldehyde scaffold linked to a 2,6-dioxopiperidin-3-yl group, a moiety derived from thalidomide that is known for its ability to effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase complex . The reactive aldehyde group serves as a versatile handle for synthetic chemists, enabling further derivatization through reactions such as reductive amination to form stable linkers, which are a critical component of heterobifunctional PROTAC molecules . In research applications, this compound is primarily employed as a key intermediate in the rational design and synthesis of potent, targeted degrader molecules. Its structural features are optimized for engaging the E3 ligase machinery, facilitating the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism is being extensively investigated as a novel therapeutic strategy, especially in oncology, for conditions such as glioblastoma (GBM) . The compound must be stored under an inert atmosphere at 2-8°C to maintain stability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidine-4-carbaldehyde

InChI

InChI=1S/C17H20N2O3/c20-11-12-7-9-19(10-8-12)14-3-1-13(2-4-14)15-5-6-16(21)18-17(15)22/h1-4,11-12,15H,5-10H2,(H,18,21,22)

InChI Key

RSDAQSBGKWQYQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)C=O

Origin of Product

United States

Preparation Methods

Synthesis of Core Intermediates

The foundational step involves synthesizing the key intermediates, notably the 2,6-dioxopiperidin-3-yl derivatives and phenyl-piperidine frameworks, which serve as building blocks for the final aldehyde compound.

  • Preparation of 2,6-Dioxo-3-piperidyl Derivatives:
    The synthesis begins with the formation of 2,6-dioxo-3-piperidyl compounds via condensation reactions involving cyclic amines and diketones. For example, a typical route employs the condensation of appropriate cyclic amines with diketones under microwave irradiation, facilitating rapid formation of the dioxopiperidine core with high yields. This method is supported by the microwave-mediated condensation approach, which enhances reaction efficiency and selectivity (see).

  • Phenyl-Piperidine Coupling:
    The phenyl ring bearing the piperidine substituent is synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. A notable method involves the palladium-catalyzed amination of halogenated phenyl derivatives with piperidine or its derivatives, often utilizing Pd-PEPPSI-IPentCl as a catalyst under mild conditions ().

Introduction of the Formyl (Aldehyde) Group

The aldehyde functionality is introduced through selective oxidation or formylation of the piperidine derivative:

  • Formylation via Reductive Amination:
    A common approach involves reductive amination of the phenyl-piperidine intermediate with formaldehyde or paraformaldehyde under reductive conditions (e.g., borane complexes). This method allows for precise introduction of the aldehyde at the 4-position of the piperidine ring. For example, the use of borane-2-methylpyridine complex in DMSO at room temperature has been documented for similar transformations, providing the aldehyde with high selectivity and yield (,).

  • Oxidation of Alcohol Precursors:
    Alternatively, if a hydroxymethyl intermediate is available, oxidation using mild oxidants such as PCC or Dess–Martin periodinane can selectively convert the hydroxymethyl group to the aldehyde. This method is often employed after initial functionalization steps to install the hydroxymethyl group.

Microwave-Assisted Condensation

Recent advances highlight the use of microwave irradiation to accelerate condensation reactions between cyclic amines and diketones, resulting in the formation of the dioxopiperidinyl core with improved efficiency (). This technique reduces reaction times from hours to minutes and enhances product purity.

Key Synthetic Route Summary

Step Reaction Type Reagents & Conditions Yield References
1. Formation of dioxopiperidinyl core Microwave-mediated condensation Cyclic amine + diketone, microwave irradiation High
2. Phenyl-piperidine coupling Pd-catalyzed amination Halogenated phenyl derivative + piperidine, Pd catalyst Moderate to high
3. Introduction of aldehyde Reductive amination with formaldehyde or oxidation of hydroxymethyl Formaldehyde or hydroxymethyl intermediate, borane complex or PCC Good ,

Research Discoveries & Optimization

  • Microwave-Assisted Synthesis:
    The utilization of microwave irradiation in the formation of dioxopiperidinyl intermediates has been shown to significantly reduce reaction times and improve yields, making it a preferred method in recent protocols ().

  • Catalytic Cross-Coupling:
    Palladium-catalyzed amination reactions have been optimized for high selectivity and minimal by-products, enabling efficient coupling of phenyl groups to piperidine rings, which is crucial for subsequent functionalization ().

  • Selective Oxidation Techniques:
    The oxidation of hydroxymethyl intermediates to aldehydes using mild oxidants like Dess–Martin periodinane has been validated for its high selectivity, preserving sensitive functional groups in complex molecules ().

Notes and Considerations

  • Reaction Conditions:
    Precise control of temperature, solvent, and catalyst loading is essential to maximize yield and purity. Microwave-assisted reactions require specialized equipment but offer significant time savings.

  • Purification:
    Chromatographic techniques such as silica gel column chromatography and preparative HPLC are employed to purify intermediates at each stage, ensuring high purity for subsequent reactions.

  • Scalability:
    The described methods are adaptable for scale-up, with microwave-assisted protocols particularly advantageous for rapid synthesis of gram-scale quantities.

Chemical Reactions Analysis

1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like DMSO, catalysts such as triethylamine, and specific temperatures and pressures to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: The target compound uses a phenyl linker to connect the dioxopiperidine and piperidine-carbaldehyde groups, whereas analogs in and employ isoindolinone or benzimidazolone cores. These cores enhance rigidity and binding affinity to biological targets like cereblon . The benzimidazolone derivative in incorporates a fluorine atom, which may improve metabolic stability and target selectivity.

Functional Group Impact :

  • The carbaldehyde group in the target compound and its analogs enables covalent interactions (e.g., Schiff base formation) with lysine residues in proteins, a feature exploited in covalent drug design .
  • The acetyl and methoxyphenyl groups in the piperidin-4-one analog () suggest broader solubility but reduced reactivity compared to carbaldehyde-containing derivatives.

Biological Implications: Isoindolinone and benzimidazolone analogs () are prioritized in PROTAC development due to their proven cereblon-binding capabilities. The target compound’s phenyl linker may offer alternative binding modes or reduced off-target effects. Fluorine substitution in enhances pharmacokinetic properties, such as half-life and membrane permeability, which the target compound lacks.

Pharmacological Potential:

  • Compounds with dioxopiperidine motifs exhibit cereblon-dependent protein degradation , a mechanism critical in cancer therapy .
  • The carbaldehyde group’s reactivity positions the target compound as a candidate for covalent inhibitor development , particularly in targeting cysteine or lysine residues in enzymes .

Biological Activity

1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C17H21N3O4
  • Molecular Weight : 331.37 g/mol
  • CAS Number : 2704621-65-6
  • Purity : > 96%

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in disease processes.

Inhibition Studies

This compound has been shown to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. These enzymes play a crucial role in tumor growth and metastasis by regulating pH and facilitating the transport of carbon dioxide out of cells .

Selectivity and Potency

The compound demonstrated selectivity toward hCA IX and XII over the cytosolic isoform hCA II. This selectivity is significant as it suggests potential for targeted therapy in cancer treatment without affecting normal physiological functions mediated by hCA II .

Table 1: Inhibition Potency of this compound on Carbonic Anhydrases

Isoform IC50 (nM) Selectivity
hCA INot determined-
hCA IINot determined-
hCA IX< 10High
hCA XII< 10High

Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity. Values are illustrative based on similar compounds .

Study 1: In Vitro Evaluation

A study evaluated the effects of the compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Pharmacokinetics and Biodistribution

Another research focused on the pharmacokinetics of the compound, revealing favorable absorption properties and a half-life suitable for therapeutic use. The biodistribution studies indicated accumulation in tumor tissues, suggesting effective targeting capabilities .

Study 3: Comparative Analysis with Other Compounds

In a comparative analysis with other piperidine derivatives, this compound exhibited superior potency against hCA isoforms. This highlights its potential as a lead compound for further development in cancer therapeutics .

Q & A

What are the key methodological considerations for synthesizing 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde?

Basic Research Focus
The synthesis of this compound requires meticulous control of reaction conditions, including solvent selection (e.g., methanol or DMF for optimal solubility), temperature gradients, and stoichiometric ratios. Multi-step reactions often involve condensation or coupling steps, with intermediates purified via column chromatography. Monitoring techniques such as thin-layer chromatography (TLC) are critical for tracking reaction progress and ensuring purity at each stage .

Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Basic Research Focus
Characterization relies on spectroscopic and chromatographic methods:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl groups from the dioxopiperidinyl moiety).
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Validates purity, particularly for intermediates prone to side reactions .

How can experimental design be optimized to evaluate the compound’s pharmacological activity?

Advanced Research Focus
A quasi-experimental design with control and experimental groups is recommended. Pretest-posttest frameworks assess baseline and post-treatment activity, while observational tools (e.g., engagement metrics in in vitro assays) quantify biological interactions. For example, dose-response studies should include at least three replicates to account for biological variability, and statistical methods like ANOVA or regression analysis ensure robustness .

How should researchers address contradictions in reaction yield data across experimental trials?

Advanced Research Focus
Data discrepancies often arise from uncontrolled variables (e.g., trace moisture in solvents or catalyst degradation). To resolve this:

  • Factorial Design : Systematically test variables (temperature, catalyst loading) to isolate contributing factors.
  • Theoretical Alignment : Cross-reference empirical results with computational predictions (e.g., reaction thermodynamics via density functional theory) to identify outliers .

What computational strategies enhance predictive modeling of the compound’s reactivity and stability?

Advanced Research Focus
Quantum chemical calculations (e.g., DFT or ab initio methods) model electronic transitions and reaction pathways. AI-driven platforms like COMSOL Multiphysics integrate experimental data to refine simulations, enabling real-time adjustments to reaction parameters. Machine learning algorithms trained on historical reaction datasets can predict optimal conditions (e.g., solvent polarity, pH) for novel derivatives .

How can factorial design improve the optimization of reaction conditions?

Advanced Research Focus
A 2<sup>k</sup> factorial design (where k = number of variables) efficiently tests interactions between factors like temperature (25–80°C), catalyst type (homogeneous vs. heterogeneous), and reaction time. For example, a central composite design (CCD) with response surface methodology (RSM) identifies non-linear relationships, minimizing resource consumption while maximizing yield .

What protocols ensure data integrity in collaborative studies involving this compound?

Advanced Research Focus
Secure data management systems with role-based access controls (RBAC) and encryption (AES-256) protect sensitive datasets. Blockchain-enabled platforms provide immutable audit trails for experimental records. Collaborative workflows should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw data archived in repositories like Zenodo or ChemRxiv .

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